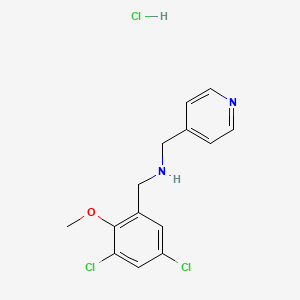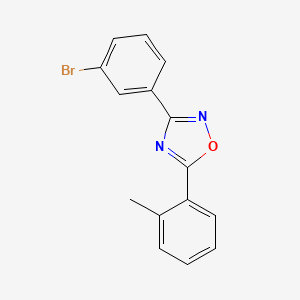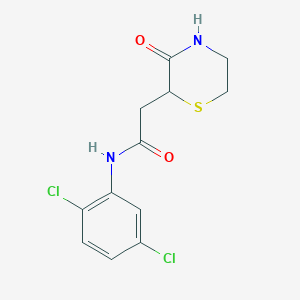![molecular formula C14H18FNOS B4412335 N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide
Übersicht
Beschreibung
N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. When the B-cell receptor is activated by an antigen, BTK is activated and initiates a signaling cascade that leads to B-cell activation and proliferation. By inhibiting BTK activity, N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide blocks this signaling cascade and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in both healthy and malignant B-cells. In addition, this compound has been shown to induce apoptosis in malignant B-cells, while sparing healthy B-cells. These findings suggest that this compound may have a selective effect on malignant B-cells, making it a potentially effective treatment for B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for BTK and to inhibit BTK activity at low concentrations. In addition, this compound has been shown to have a selective effect on malignant B-cells, making it a potentially effective treatment for B-cell malignancies. One limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. In addition, the safety and toxicity of this compound in humans have not yet been fully established.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide. One area of focus is the development of this compound as a potential treatment for B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL and NHL. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound and to optimize treatment strategies. Finally, research on the mechanisms of resistance to this compound could help to identify new targets for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and induces apoptosis (programmed cell death) in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that this compound reduces tumor growth and prolongs survival. These findings suggest that this compound may have therapeutic potential in the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(4-fluorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c15-12-7-5-11(6-8-12)9-18-10-14(17)16-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHAZSQRZIMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4412253.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4412259.png)
![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4412271.png)
![N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B4412281.png)

![4-[(4-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4412291.png)
![N-(4-{[(2-tert-butylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4412294.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4412304.png)

![2-(4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412328.png)

![3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole](/img/structure/B4412354.png)
![methyl 2-methyl-4-[(1-naphthylamino)carbonyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412361.png)
![2-(2-bromo-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4412364.png)